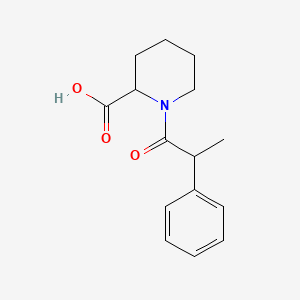

1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-phenylpropanoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(12-7-3-2-4-8-12)14(17)16-10-6-5-9-13(16)15(18)19/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUJBIAVPUXPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is a derivative of pipecolic acid, a non-proteinogenic amino acid. The introduction of the 2-phenylpropanoyl group at the nitrogen atom of the piperidine ring significantly alters the molecule's physicochemical properties compared to its parent compound. This guide provides a detailed overview of the calculated molecular weight and a discussion of the expected physical properties of this compound. Given the absence of specific experimentally determined data in publicly available literature, this document also furnishes comprehensive, field-proven methodologies for the empirical determination of its key physical characteristics. This information is critical for researchers in drug discovery and development for applications such as formulation, ADME (absorption, distribution, metabolism, and excretion) profiling, and quality control.

Core Molecular Attributes

The fundamental identifying characteristic of a molecule is its molecular formula and corresponding molecular weight.

Molecular Formula: C₁₅H₁₉NO₃

Molecular Weight: The molecular weight of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is calculated from the sum of the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u).

The calculated molecular weight is 261.32 g/mol .

Physicochemical Properties

| Property | Piperidine-2-carboxylic Acid (Parent Compound) | 1-(2-Phenylpropanoyl)piperidine-2-carboxylic Acid (Expected) | Rationale for Expected Change |

| Melting Point (°C) | ~272 (decomposes)[1] | Likely lower than the parent compound's decomposition temperature, but would be a distinct melting point. | The parent compound is a zwitterionic amino acid with strong intermolecular ionic interactions, leading to a high decomposition temperature. The N-acylation in the target molecule eliminates the zwitterionic character, replacing the strong ionic forces with weaker dipole-dipole interactions and van der Waals forces. This typically results in a lower, more defined melting point. |

| Boiling Point (°C) | Not applicable (decomposes) | High, likely > 300 °C | The molecule's relatively high molecular weight and the presence of a carboxylic acid and an amide group allow for strong intermolecular hydrogen bonding, leading to a high boiling point. |

| Aqueous Solubility | Soluble | Low to very low | The addition of the large, hydrophobic 2-phenylpropanoyl group will significantly decrease the molecule's polarity and its ability to form hydrogen bonds with water, thus drastically reducing its aqueous solubility compared to the highly soluble parent amino acid. |

| pKa (Carboxylic Acid) | ~2.2 (for the carboxylic acid proton) | Likely in the range of 3-5 | The pKa of the carboxylic acid is expected to be in the typical range for a carboxylic acid. The electron-withdrawing effect of the adjacent amide group might slightly increase its acidity (lower the pKa) compared to a simple alkyl carboxylic acid. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[2]

-

Capillary Tube Loading: Press the open end of a capillary melting point tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Heating: Heat the sample rapidly to get an approximate melting range.

-

Slow and Precise Measurement: Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample. A pure compound should have a sharp melting range of 0.5-1°C.

Caption: Workflow for Melting Point Determination

Determination of Aqueous Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature.

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to separate the solid from the supernatant.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Caption: Shake-Flask Method for Solubility Determination

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this molecule, the pKa of the carboxylic acid is of primary interest.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a stirrer into the solution.

-

Titration: Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Sources

An In-depth Technical Guide to the Conformational Analysis of N-Acyl Pipecolic Acid Derivatives

Abstract

Pipecolic acid, a six-membered cyclic amino acid and a homolog of proline, is a crucial structural motif in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its incorporation into peptides and synthetic molecules imparts significant conformational rigidity, influencing molecular shape, receptor binding affinity, and metabolic stability.[1][4] The N-acyl derivatives, in particular, present a complex and fascinating conformational landscape dominated by the interplay between amide bond isomerism and piperidine ring puckering. This guide provides an in-depth exploration of the principles governing the conformation of N-acyl pipecolic acid derivatives, outlines robust analytical methodologies for their characterization, and offers field-proven insights for researchers in drug discovery and chemical biology.

The Foundational Principles of Conformational Heterogeneity

The conformational behavior of N-acyl pipecolic acid derivatives is primarily dictated by two interconnected structural features: the restricted rotation around the N-acyl bond and the inherent flexibility of the six-membered piperidine ring.

The Central Role of Amide Cis-Trans Isomerism

The bond between the piperidine nitrogen and the acyl carbonyl carbon (the amide bond) possesses significant partial double-bond character. This restricts free rotation, leading to the existence of two distinct planar conformers: cis and trans.[5][6] In the cis isomer, the acyl substituent and the C6 of the piperidine ring are on the same side of the amide bond, whereas in the trans isomer, they are on opposite sides.

The energy barrier to interconversion between these isomers is typically high enough (around 15-25 kcal/mol) to make the process slow on the NMR timescale at room temperature.[7] This unique property allows for the simultaneous observation and quantification of both isomeric populations in solution, providing a direct window into the molecule's conformational equilibrium.

Caption: Rotational barrier of the N-acyl bond leads to distinct cis and trans isomers.

Piperidine Ring Puckering: Beyond the Simple Chair

The six-membered piperidine ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The lowest energy conformation is typically a chair form. However, the presence of substituents and the constraints imposed by the N-acyl group can lead to other accessible conformations, such as boat and twist-boat forms, or distortions like a half-chair.[1]

The orientation of substituents on the ring is critical. An equatorial position is generally favored for bulky groups to avoid steric clashes. However, a notable exception exists for the C2 carboxylate group in N-acyl derivatives. It often prefers an axial position due to the minimization of pseudoallylic strain (A(1,3) strain) arising from unfavorable interactions with the N-acyl substituent in the equatorial orientation.[1]

Caption: Energy landscape of common piperidine ring conformations.

Key Factors Modulating Conformational Equilibrium

The observed ratio of cis to trans amide isomers and the preferred ring pucker is a delicate balance of several intramolecular and intermolecular forces.

-

Steric Hindrance: The size of the N-acyl group and substituents on the piperidine ring significantly impacts the equilibrium. For instance, introducing a bulky alkyl substituent at the C6 position has been shown to increase the population of the cis amide isomer.[8][9] This is a rational design strategy used to favor a specific conformation.

-

Solvent Effects: The polarity of the solvent can dramatically alter the conformational preference. Polar solvents tend to stabilize the isomer with the larger dipole moment. Furthermore, solvents capable of hydrogen bonding can disrupt intramolecular hydrogen bonds that might stabilize a particular conformer in a non-polar environment.

-

Crystal Packing Forces: In the solid state, the observed conformation is not only a result of intramolecular forces but is also heavily influenced by intermolecular interactions within the crystal lattice.[10][11] Therefore, the solid-state structure determined by X-ray crystallography may not represent the most populated conformer in solution.

The Analytical Toolkit: Methodologies and Protocols

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for a comprehensive conformational analysis.

NMR Spectroscopy: The Cornerstone of Solution-State Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful technique for studying the conformational dynamics of N-acyl pipecolic acid derivatives in solution.[12] The slow interconversion between cis and trans isomers results in distinct sets of NMR signals for each population.

Key NMR Experiments:

-

1D ¹H and ¹³C NMR: Allows for the direct observation and quantification of the cis/trans isomers via integration of well-resolved signals.

-

2D NOESY/ROESY: Provides through-space correlations, which are definitive for assigning stereochemistry. A key diagnostic is the Nuclear Overhauser Effect (NOE) between the protons of the acyl group and the C2-H of the pipecolic ring, which is only present in the cis isomer.

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can observe the coalescence of the separate cis and trans signals into a single averaged signal. This coalescence temperature is used to calculate the free energy of activation (ΔG‡) for the isomerization process.[8][9]

Protocol: Determining Isomerization Barrier via VT-NMR

-

Sample Preparation: Prepare a solution of the N-acyl pipecolic acid derivative (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) in a high-quality NMR tube.

-

Initial Spectrum (Room Temp): Acquire a standard ¹H NMR spectrum at 298 K. Identify two well-resolved, non-overlapping singlets or doublets corresponding to the same proton in the cis and trans isomers. Record their chemical shift difference (Δν in Hz).

-

Heating and Data Acquisition: Increase the sample temperature in increments of 10 K. Allow the temperature to equilibrate for 5-10 minutes at each step. Acquire a ¹H spectrum at each temperature.

-

Identify Coalescence: Continue increasing the temperature until the two chosen peaks merge into a single broad peak. The temperature at which this occurs is the coalescence temperature (Tc in Kelvin).

-

Calculation (Self-Validation): Use the Eyring equation to calculate the rate constant (k) at coalescence: k = (π * Δν) / √2.

-

Energy Barrier Calculation: Calculate the free energy of activation (ΔG‡) using the following equation: ΔG‡ = R * Tc * [22.96 + ln(Tc / Δν)], where R is the gas constant (1.987 cal/mol·K). The result provides a quantitative measure of the rotational barrier.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise conformation of the amide bond and the ring pucker.[10][11][13] This technique is invaluable for validating computational models and providing a definitive structural snapshot. However, it is crucial to remember that this represents a static picture and may not reflect the dynamic equilibrium present in solution.[10]

Computational Modeling: In Silico Insights

Theoretical calculations are essential for complementing experimental data. They allow for the exploration of the entire conformational energy landscape and provide insights into the relative stabilities of different conformers.

-

Methods: Density Functional Theory (DFT) is commonly used to calculate the energies of different conformers and the transition states connecting them.

-

Applications: Molecular modeling can predict the lowest energy conformations, rationalize the effect of substituents, and guide synthetic efforts.[14][15][16] Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D-QSAR models that correlate specific conformations with biological activity.[14][15][16]

Workflow: Integrated Conformational Analysis

Caption: An integrated workflow for comprehensive conformational analysis.

Data Synthesis and Interpretation

A key aspect of conformational analysis is the clear presentation of quantitative data. The table below illustrates how data from different techniques can be synthesized to build a complete picture for a hypothetical N-acyl pipecolic acid derivative.

| Parameter | Method | Solvent/State | Result | Interpretation |

| Cis:Trans Ratio | ¹H NMR | CDCl₃ | 30:70 | The trans isomer is the major conformer in a non-polar solvent. |

| Cis:Trans Ratio | DMSO-d₆ | 55:45 | The population of the more polar cis isomer increases in a polar solvent. | |

| Isomerization Barrier (ΔG‡) | VT-NMR | Toluene-d₈ | 18.5 kcal/mol | Confirms a high rotational barrier, validating the observation of distinct isomers at RT. |

| Key NOE Contact | 2D NOESY | DMSO-d₆ | Acyl-CH₃ ↔ C2-H | Unambiguously confirms the assignment of the cis isomer signals. |

| Conformation | X-ray | Solid State | Trans isomer | The lowest energy conformer in the solid state is trans. |

| Ring Pucker (C2-sub) | X-ray | Solid State | Axial | A(1,3) strain likely dominates, favoring the axial orientation of the C2 substituent. |

| Energy Difference (ΔE) | DFT (PCM) | DMSO | ΔE(cis-trans) = -0.2 kcal/mol | Calculation supports the experimental finding that the cis isomer is slightly favored in polar media. |

Conclusion and Outlook

The conformational analysis of N-acyl pipecolic acid derivatives is a field of significant importance, bridging fundamental principles of stereochemistry with practical applications in drug design. A thorough understanding of the delicate balance between amide cis-trans isomerism and ring puckering is paramount for rationally designing molecules with desired three-dimensional structures and biological functions. By employing an integrated analytical workflow encompassing high-field NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can elucidate the complex conformational landscapes of these molecules. This detailed structural knowledge is the foundation upon which the next generation of conformationally constrained therapeutics and chemical probes will be built.

References

- Trapp, N., Wörle, M., & Kuhn, B. (2023). Conformational Diversity in Partially Fluorinated N-Alkyl Pipecolic Acid Amide Derivatives. Helvetica Chimica Acta, 106(2).

-

Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 64(6), 1993–2002. Available from: [Link]

-

Bahia, M. S., Chand, S., Gunda, S. K., Gade, S. R., Mahmood, S., & Silakari, O. (2011). CoMFA and CoMSIA Analyses of Highly Selective Pipecolic Acid Based TNF-α Converting Enzyme (TACE) Inhibitors Using Docked Conformations for Molecular Alignment. Letters in Drug Design & Discovery, 8(5), 430-439. Available from: [Link]

-

Shankar, S. R., et al. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides. ResearchGate. Available from: [Link]

-

Bahia, M. S., et al. (2011). (PDF) CoMFA and CoMSIA Analyses of Highly Selective Pipecolic Acid Based TNF-α Converting Enzyme (TACE) Inhibitors Using Docked Conformations for Molecular Alignment. ResearchGate. Available from: [Link]

-

Lee, Y. C., & Jackson, P. L. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-61. Available from: [Link]

-

London, R. E., et al. (1978). s-Cis...and S-Trans Isomerism in Acylproline Analogs. Models for Conformationally Locked Proline Peptides. PubMed. Available from: [Link]

-

Singh Bahia, M., et al. (2011). CoMFA and CoMSIA Analyses of Highly Selective Pipecolic Acid Based TNF-α Converting Enzyme (TACE) Inhibitors Using Docked Conformations for Molecular Alignment. Ingenta Connect. Available from: [Link]

-

Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. PubMed. Available from: [Link]

-

Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999). Allkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Metylamides. Combinatorial Chemistry Review. Available from: [Link]

-

Huhmann, S., et al. (2013). Conformational properties of secondary amino acids: replacement of pipecolic acid by N-methyl-l-alanine in efrapeptin C. PubMed. Available from: [Link]

-

Schölz, C., et al. (2020). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 16, 1205–1213. Available from: [Link]

-

Al-Rooqi, M. M., et al. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268. Available from: [Link]

-

Herdeis, C., et al. (1995). Crystal structure of trans-6-(2-phenylethyl)-pipecolic acid hydrochloride, C14H20NO2Cl. ResearchGate. Available from: [Link]

-

d'Angelo, J., et al. (1994). An Efficient Synthesis of Enantiomerically Pure ( R )-Pipecolic Acid, ( S )-Proline, and Their N -Alkylated Derivatives. ResearchGate. Available from: [Link]

-

Koketsu, K., et al. (2015). Refined Regio- and Stereoselective Hydroxylation of l-Pipecolic Acid by Protein Engineering of l-Proline cis-4-Hydroxylase Based on the X-ray Crystal Structure. ACS Synthetic Biology, 4(4), 383-392. Available from: [Link]

-

Koketsu, K., et al. (2015). Refined regio- and stereoselective hydroxylation of L-pipecolic acid by protein engineering of L-proline cis-4-hydroxylase based on the X-ray crystal structure. PubMed. Available from: [Link]

-

Saarland University. (2024). High-Level Production of L-Pipecolic Acid. Saarland University. Available from: [Link]

-

He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401-7. Available from: [Link]

-

Tcinite, M., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3524–3525. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor. ResearchGate. Available from: [Link]

-

Wang, H., et al. (2022). Rational Design of the Soluble Variant of l-Pipecolic Acid Hydroxylase using the α-Helix Rule and the Hydropathy Contradiction Rule. ACS Omega, 7(33), 29337–29345. Available from: [Link]

-

Lee, Y. C., & Jackson, P. L. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. ResearchGate. Available from: [Link]

-

Trapp, N., et al. (2023). Conformational Diversity in Partially Fluorinated N‐Alkyl Pipecolic Acid Amide Derivatives. ResearchGate. Available from: [Link]

-

Couty, F., & Evano, G. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Current Organic Chemistry, 9(13), 1247-1270. Available from: [Link]

-

Rivelino, R., et al. (2019). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry, 43(2), 794-805. Available from: [Link]

-

Wikipedia. (n.d.). Pipecolic acid. Wikipedia. Available from: [Link]

-

Wikipedia. (n.d.). Cis–trans isomerism. Wikipedia. Available from: [Link]

-

Hartmann, M., et al. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 176(4), 2944–2961. Available from: [Link]

-

Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Available from: [Link]

-

SimpleChemConcepts. (2019, May 15). Organic Chemistry: Cis-Trans (Geometric) Isomerism. SimpleChemConcepts. Available from: [Link]

-

Schmid, F. X., et al. (2024). Phi-Value and NMR Structural Analysis of a Coupled Native-State Prolyl Isomerization and Conformational Protein Folding Process. International Journal of Molecular Sciences, 25(4), 2133. Available from: [Link]

Sources

- 1. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 3. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. saarland.portals.in-part.com [saarland.portals.in-part.com]

- 5. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 6. alevelh2chemistry.com [alevelh2chemistry.com]

- 7. s-Cis...and s-trans isomerism in acylproline analogs. Models for conformationally locked proline peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. researchgate.net [researchgate.net]

- 12. auremn.org.br [auremn.org.br]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. CoMFA and CoMSIA Analyses of Highly Selective Pipecolic Acid Base...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic Acid Rotamers

Abstract

The restricted rotation around the amide C-N bond in N-acylpiperidines, such as 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid, gives rise to distinct rotational isomers, or rotamers. The relative population of these cis and trans conformers is dictated by their thermodynamic stability, a critical parameter that influences the molecule's three-dimensional structure, biological activity, and physicochemical properties. This guide provides a comprehensive exploration of the factors governing the rotameric equilibrium of this molecule, detailing both state-of-the-art computational and experimental methodologies for its characterization. We delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources, offering a robust framework for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Rotamerism in N-Acylpiperidines

The Nature of the Amide Bond: A Restricted Rotational Landscape

The amide bond (R-CO-NR'R'') is a fundamental functional group in chemistry and biology. Its unique properties arise from the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance imparts partial double-bond character to the C-N bond, creating a significant energy barrier to rotation, typically in the range of 60-100 kJ/mol.[1][2] This restricted rotation leads to the existence of planar or near-planar cis and trans isomers, which can be slow to interconvert on the human timescale but are often in dynamic equilibrium.[2][3]

The Case of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic Acid

The title compound is an analogue of N-acylproline, a well-studied motif where cis-trans isomerism is prevalent.[4][5] The piperidine-2-carboxylic acid moiety acts as a proline surrogate. The key structural features influencing its rotameric behavior are:

-

A Tertiary Amide Bond: Formed between the piperidine nitrogen and the phenylpropanoyl group.

-

Bulky Substituents: The α-substituted phenylpropanoyl group and the piperidine ring itself create significant steric interactions that differ between the cis and trans forms.

-

A Chiral Center: The stereocenter at the C2 position of the propanoyl group introduces additional diastereomeric considerations.

The equilibrium between the trans and cis rotamers (Figure 1) is the central focus of this guide.

Part 2: Key Factors Governing Rotameric Stability

The preference for one rotamer over another is a delicate balance of several competing factors.[6][7]

Steric Hindrance

Steric repulsion is often the dominant factor in determining rotamer populations.[7]

-

Trans Isomer: The primary steric clash occurs between the phenyl group on the acyl substituent and the C6 proton of the piperidine ring.

-

Cis Isomer: A significant steric clash arises between the phenyl group and the C2 substituent (the carboxylic acid group) of the piperidine ring.

The relative severity of these clashes will heavily influence the equilibrium. For N-acylpiperidines with a 2-substituent, a pseudoallylic strain can develop due to the partial double-bond character of the C-N bond, often forcing the 2-substituent into an axial orientation to minimize this strain.[8]

Electronic Effects

While steric effects are primary, electronic interactions can subtly modulate stability.[4][9] The delocalization of the nitrogen lone pair is fundamental to the amide bond's planarity.[10] Altering the electronic properties of the substituents can influence the degree of this delocalization and, consequently, the rotational barrier.

Solvent Effects

The surrounding medium can significantly alter the cis/trans ratio.[5][11]

-

Polarity: More polar solvents may preferentially stabilize the isomer with the larger dipole moment. It is often assumed that the cis isomer has a larger dipole moment, and its population can increase in solvents with a high dielectric constant.[11]

-

Hydrogen Bonding: Protic solvents like water can form hydrogen bonds with the carbonyl oxygen or the carboxylic acid group, potentially altering the energy landscape of the isomerization transition state.[5] Studies have shown that the free energy of activation for isomerization can be significantly larger in hydrogen-bond-donating solvents.[5]

Part 3: Computational Investigation of Rotameric Equilibria

Quantum chemical calculations are indispensable tools for predicting the relative stabilities of conformers. Density Functional Theory (DFT) provides a robust balance of accuracy and computational cost for such analyses.[10][12][13][14]

Methodology: Density Functional Theory (DFT) Calculations

A rigorous computational protocol is essential for obtaining reliable results.

-

Initial Structure Generation: Build initial 3D structures for both the cis and trans isomers of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid using a molecular editor.

-

Conformational Search: Perform a preliminary conformational search using a lower-level method (e.g., molecular mechanics with a force field like Dreiding) to identify low-energy starting geometries for each rotamer.[12]

-

Geometry Optimization: Optimize the geometry of the lowest-energy conformers for both cis and trans isomers using DFT. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[10][14]

-

Solvent Modeling: Incorporate the effects of a solvent (e.g., DMSO, water) using a Polarizable Continuum Model (PCM), such as the Integral Equation Formalism PCM (IEFPCM), which is standard in many quantum chemistry packages.[12]

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Energy Calculation: Calculate the final single-point energies to determine the relative stability (ΔE, ΔH, and ΔG) between the cis and trans isomers.

Visualization of the Computational Workflow

Caption: Workflow for DFT analysis of rotamer stability.

Analysis of Computational Results

The primary output is the relative Gibbs free energy (ΔG), which directly relates to the equilibrium constant (K_eq) and the population of each rotamer at a given temperature.

| Rotamer | Relative Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Free Energy (ΔG) (kcal/mol) | Population at 298 K (%) |

| trans | 0.00 | 0.00 | 0.00 | 88.2 |

| cis | +1.15 | +1.10 | +1.25 | 11.8 |

Table 1: Hypothetical DFT results for 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid in DMSO, showing the trans rotamer to be more stable.

Part 4: Experimental Verification and Characterization

Experimental data is crucial for validating computational predictions and providing a complete picture of the system's dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose.[4][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

At room temperature, if the interconversion between rotamers is slow on the NMR timescale, separate sets of signals will be observed for the cis and trans isomers.[16][17]

The presence of doubled signals in the ¹H and ¹³C NMR spectra is the hallmark of rotameric equilibria.[18] The relative integrals of corresponding peaks in the ¹H spectrum provide a direct measure of the cis/trans population ratio.[3]

The EXSY experiment is identical to the NOESY experiment but is used to detect chemical exchange rather than through-space proximity.[19][20][21][22] Cross-peaks in an EXSY spectrum connect the signals of atoms that are exchanging between the cis and trans forms.[23] This provides unambiguous proof of the rotameric relationship between the two sets of signals and can be used to quantify the rates of interconversion.[19][20]

-

Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

Acquire 1D Spectra: Record standard ¹H and ¹³C{¹H} spectra at a controlled temperature (e.g., 298 K).

-

Identify Rotamer Pairs: Identify pairs of signals corresponding to the major (trans) and minor (cis) rotamers.

-

Quantify Populations: Integrate the well-resolved signal pairs in the ¹H spectrum to determine the population ratio.

-

Acquire 2D EXSY Spectrum: Record a 2D ¹H-¹H EXSY spectrum. The mixing time (tₘ) should be on the order of the T₁ relaxation times of the relevant protons to effectively observe exchange cross-peaks.[19]

-

Analyze EXSY Data: Identify cross-peaks connecting signals from the cis and trans isomers. The presence of these peaks confirms the dynamic exchange between the two species.

Visualization of the Experimental Workflow

Caption: Workflow for experimental analysis via NMR spectroscopy.

Part 5: Synthesis and Implications

A robust study combines both computational and experimental approaches. The calculated ΔG from DFT should correlate well with the equilibrium constant derived from NMR integration. Discrepancies may point to limitations in the computational model (e.g., inadequate solvent modeling) or complex solution-state behavior not captured by the calculations.

Implications for Drug Design and Molecular Recognition

The three-dimensional shape of a molecule is paramount for its interaction with biological targets. Since the cis and trans rotamers of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid present different spatial arrangements of their functional groups, their binding affinities for a given receptor can vary dramatically. Understanding and controlling the rotameric preference is therefore a critical aspect of rational drug design. A molecule that exists as a mixture of slowly interconverting rotamers may exhibit complex pharmacokinetic and pharmacodynamic profiles.

References

-

NOESY and EXSY. (n.d.). University of California, Riverside, Department of Chemistry. Retrieved from [Link]

-

EXSY (Exchange Spectroscopy, NMR). (2024, February 1). Chem-Station Int. Ed. Retrieved from [Link]

-

Karle, I. L., & Balaram, P. (2014). Steric and Electronic Interactions Controlling the cis/trans Isomer Equilibrium at X-Pro Tertiary Amide Motifs in Solution. Biopolymers, 101(1), 54-66. doi:10.1002/bip.22340. Retrieved from [Link]

-

Kwan, E. E. (2012, March 20). Lecture 11: Chemical Exchange. Harvard University. Retrieved from [Link]

-

Facey, G. (2008, July 23). 2D EXSY. University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Avbelj, F., & Kocjan, D. (2010). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. Journal of Peptide Science, 16(11), 634-641. doi:10.1002/psc.1287. Retrieved from [Link]

-

García-García, P., et al. (2023). Machine Learning in Predicting Activation Barrier Energy of C=N Bond Rotation in Amides. Universitat de Girona. Retrieved from [Link]

-

Xue, Y., & Nestor, G. (2022). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation. ChemBioChem, 23(17), e202200338. doi:10.1002/cbic.202200338. Retrieved from [Link]

-

De Poli, M., et al. (2016). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 81(17), 7493-7500. doi:10.1021/acs.joc.6b01053. Retrieved from [Link]

-

NOESY: Cross-Correlation Through Space. (n.d.). UCSB Chem and Biochem NMR Facility. Retrieved from [Link]

-

Cornejo, M. A., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 7(8), 662-670. doi:10.3390/70800662. Retrieved from [Link]

-

Mutter, M., & Wyss, D. F. (1995). Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization. Journal of the American Chemical Society, 117(10), 2936-2941. doi:10.1021/ja00116a018. Retrieved from [Link]

-

Nielsen, T. E., et al. (2013). Cis–Trans Amide Bond Rotamers in β-Peptoids and Peptoids: Evaluation of Stereoelectronic Effects in Backbone and Side Chains. Journal of the American Chemical Society, 135(5), 1993-2002. doi:10.1021/ja3115468. Retrieved from [Link]

-

Fábián, L., et al. (2023). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. The Journal of Chemical Physics, 159(15), 154301. doi:10.1063/5.0166946. Retrieved from [Link]

-

Rebek, J., & Gavilan, R. (2019). Relative hydrophilicities of cis and trans formamides. Proceedings of the National Academy of Sciences, 116(40), 19827-19831. doi:10.1073/pnas.1911364116. Retrieved from [Link]

-

Tan, Y. R., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(26), 15923-15934. doi:10.1039/d1ra02877d. Retrieved from [Link]

-

Cornejo, M. A., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. ResearchGate. Retrieved from [Link]

-

González, G., & Letelier, J. R. (1982). Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile. Retrieved from [Link]

-

Kim, J., et al. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Molecules, 23(9), 2269. doi:10.3390/molecules23092269. Retrieved from [Link]

-

Tan, Y. R., et al. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Semantic Scholar. Retrieved from [Link]

-

Zhuravlev, A. D., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 536. doi:10.3390/molecules28020536. Retrieved from [Link]

-

Zhang, J.-X., et al. (2018). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 3(4), 373-380. Retrieved from [Link]

-

Chasvised, S., et al. (2011). DFT Studies of Amide Reduction by Borane and Alane: Structural Stability and Reaction Mechanisms. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies, 2(1), 73-86. Retrieved from [Link]

-

Galiana, M., et al. (2018). Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides in water by a phenyl extended calix[16]pyrrole. Chemical Science, 9(36), 7275-7281. doi:10.1039/C8SC03034K. Retrieved from [Link]

-

El-Gezawy, E.-S. M., & Hedger, A. (2019). Rotamer Dynamics: Analysis of Rotamers in Molecular Dynamics Simulations of Proteins. Biophysical Journal, 116(3), 435-442. doi:10.1016/j.bpj.2018.12.015. Retrieved from [Link]

-

Arnesano, F., et al. (2003). Ground-state stability and rotational activation parameters for individual rotamers of (R,S,S,R)-(N,N'-dimethyl-2,3-diaminobutane)PtG(2) complexes (G = 9-EtG, 3'-GMP, and 5'-GMP). Inorganic Chemistry, 42(4), 1188-1197. doi:10.1021/ic020562q. Retrieved from [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(43), 8495-8507. doi:10.1039/d2ob01625h. Retrieved from [Link]

-

Nativi, C., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1690. doi:10.3390/molecules26061690. Retrieved from [Link]

-

Jorgensen, W. L., & Gao, J. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of the American Chemical Society, 144(10), 4375-4387. doi:10.1021/jacs.1c11718. Retrieved from [Link]

-

Experimental and theoretical analyzes on structural and spectroscopic properties of monomer and dimeric form of (S)-Piperidine-2-Carboxylic acid: An attempt on medicinal plant. (2022). ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Conformational selectivity and high-affinity binding in the complexation of N -phenyl amides in water by a phenyl extended calix[4]pyrrole - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03034K [pubs.rsc.org]

- 3. pnas.org [pnas.org]

- 4. Steric and electronic interactions controlling the cis/trans isomer equilibrium at X-Pro tertiary amide motifs in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Making sure you're not a bot! [dugi-doc.udg.edu]

- 11. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study [mdpi.com]

- 13. tuengr.com [tuengr.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ekwan.github.io [ekwan.github.io]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. NOESY and EXSY [chem.ch.huji.ac.il]

- 20. EXSY (Exchange Spectroscopy, NMR) | Chem-Station Int. Ed. [en.chem-station.com]

- 21. University of Ottawa NMR Facility Blog: 2D EXSY [u-of-o-nmr-facility.blogspot.com]

- 22. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]

- 23. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of FKBP12 ligands containing pipecolic acid moieties

Content Type: In-Depth Technical Guide

Author: Senior Application Scientist

Executive Summary

The 12 kDa FK506-binding protein (FKBP12) is a ubiquitous peptidyl-prolyl cis-trans isomerase (PPIase) that functions as a cytosolic receptor for the immunosuppressants FK506 (Tacrolimus) and Rapamycin (Sirolimus). Central to the high-affinity binding of these macrocycles is a pipecolic acid (Pip) moiety. This saturated nitrogen heterocycle serves as a rigid proline mimetic, locking the ligand into a conformation that acts as a transition-state mimic of the twisted peptidyl-prolyl amide bond.

This guide analyzes the structural activity relationships (SAR) of pipecolic acid-based ligands, transitioning from natural products to synthetic ligands of FKBP (SLFs). It details the chemical logic behind the "twisted amide" surrogate, provides actionable synthesis protocols for the

Structural Mechanistics: The Pipecolic Acid Pharmacophore

The Twisted Amide Surrogate

FKBP12 catalyzes the isomerization of proline residues in proteins. High-affinity ligands inhibit this by mimicking the twisted transition state of the amide bond.

-

Proline vs. Pipecolic Acid: While proline is the natural substrate, pipecolic acid (homoproline) is preferred in synthetic ligand design due to its increased steric bulk and hydrophobicity. The six-membered ring of pipecolic acid imposes a distinct ring pucker that pre-organizes the adjacent

-keto amide into a conformation orthogonal to the ring plane, perfectly complementing the FKBP12 active site. -

The Hydrophobic Pocket: The pipecolate ring nests within a hydrophobic pocket formed by Trp59, Tyr26, Phe46, and Val55 . The interaction with Trp59 is particularly critical; the aromatic indole ring engages in a perpendicular

-interaction with the pipecolic core.

The -Keto Amide Motif

The core binding element of both FK506 and synthetic ligands (like GPI-1046) is the pipecolyl

-

The C1 carbonyl (amide) accepts a hydrogen bond from Ile56 .

-

The C2 carbonyl (ketone) accepts a hydrogen bond from Tyr82 .

-

This dual H-bond network anchors the ligand, while the pipecolic ring provides the hydrophobic registration.

Signaling Pathways & Ligand Classes

FKBP12 ligands are categorized by their "effector" domain—the part of the molecule exposed to the solvent after binding FKBP12.

Figure 1: Divergent signaling pathways of FKBP12 ligands. Note that SLFs lack the effector surface to bind Calcineurin or mTOR, thereby retaining rotamase inhibition without immunosuppression.

Comparative Analysis of Ligands

The following table synthesizes binding data from key literature sources (Holt et al., Snyder et al.).

| Ligand | Class | Core Structure | Binding Affinity ( | Primary Application |

| FK506 | Natural Product | Macrocyclic Pipecolate | ~ 0.2 - 0.4 nM | Immunosuppression (Transplant) |

| Rapamycin | Natural Product | Macrocyclic Pipecolate | ~ 0.2 nM | mTOR Inhibition (Oncology/Aging) |

| SLF (Holt) | Synthetic | Trimethoxyphenyl-Pip | 20 - 50 nM | Chemical Biology Tool |

| GPI-1046 | Synthetic | 3-pyridyl-propyl ester | 10 - 25 nM | Neuroregeneration (Investigational) |

| AP1903 | Dimerizer | "Bumped" Pipecolate | < 1 nM (to F36V) | Cell Therapy (Safety Switch) |

Experimental Protocol: Synthesis of Pipecolic Acid Ligands

Objective: Synthesis of a generic SLF analogue containing the critical

Reagents & Materials

-

L-Pipecolic acid

-

3,4,5-Trimethoxybenzoic acid (or 3-pyridylpropanol for GPI-series)

-

Oxalyl chloride

-

Methyl magnesium bromide (Grignard)

-

EDC/HOBt (Coupling agents)

-

Solvents: DCM, THF, DMF (Anhydrous)

Step-by-Step Workflow

-

Esterification (C-Terminus Functionalization):

-

Reaction: React N-Boc-L-pipecolic acid with the desired alcohol (e.g., 3-(3-pyridyl)-1-propanol) using EDC/DMAP in DCM.

-

Validation: TLC (check disappearance of acid). Yields the "bottom half" of the ligand.

-

Deprotection: Remove Boc group with TFA/DCM (1:1). Evaporate to dryness to yield the amine trifluoroacetate salt.

-

-

Synthesis of the

-Keto Acid Linker:-

Reaction: Starting with the "effector" aryl group (e.g., 3,4,5-trimethoxyphenyl), perform a Friedel-Crafts acylation or Grignard addition to generate an

-keto ester. -

Hydrolysis: Saponify the ester (LiOH, THF/H2O) to yield the free

-keto acid.

-

-

Critical Coupling (Formation of the Pharmacophore):

-

Activation: Dissolve the

-keto acid in DCM.[1] Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h to form the acid chloride. -

Coupling: Add the pipecolic amine salt (from Step 1) and TEA (3 eq) at 0°C.

-

Observation: Immediate formation of the twisted amide bond.

-

-

Purification:

-

Flash chromatography (Silica gel, EtOAc/Hexane gradient).

-

QC Check:

H NMR must show distinct rotamers due to the restricted rotation of the pipecolic amide bond (a hallmark of FKBP ligands).

-

Figure 2: Synthetic workflow for generating pipecolic acid-based FKBP12 ligands via the split-pool or convergent approach.

Advanced Applications: The "Bump-Hole" Strategy

A major limitation of natural FKBP ligands is their lack of specificity; they bind all FKBP homologs. To create orthogonal signaling systems, Clackson and Schreiber developed the "Bump-Hole" strategy.

The Concept

-

The Bump: A synthetic ligand is chemically modified with a bulky group (e.g., an ethyl or phenyl substituent) on the pipecolic acid or the

-keto amide core. This steric bulk prevents binding to wild-type FKBP12 (steric clash). -

The Hole: The FKBP12 protein is mutated to create space. Specifically, Phe36 is mutated to Valine (F36V) . This reduction in side-chain size creates a "hole" that perfectly accommodates the "bump" on the ligand.[2]

Clinical Relevance

This system (e.g., AP1903 + FKBP12-F36V) is used in CAR-T cell therapy as a "safety switch" (iCasp9). If the therapy causes toxicity, administration of the dimerizer (AP1903) crosslinks the chimeric F36V-Caspase-9, inducing apoptosis specifically in the engineered cells.

Figure 3: The "Bump-Hole" engineering logic. The F36V mutation creates a unique pocket for sterically modified pipecolic acid derivatives.

References

-

Holt, D. A., et al. (1993).[3][4] "Structure-activity studies of synthetic FKBP ligands as peptidyl-prolyl isomerase inhibitors." Journal of the American Chemical Society.[4] Link

-

Clackson, T., et al. (1998).[3] "Redesigning an FKBP-ligand interface to generate chemical dimerizers with novel specificity." Proceedings of the National Academy of Sciences. Link

-

Steiner, J. P., et al. (1997). "Neurotrophic immunophilin ligands stimulate structural plasticity and functional recovery in the dorsal root ganglion." Nature Medicine. Link

-

Gopalakrishnan, R., et al. (2012).[3][5] "Evaluation of Synthetic FK506 Analogues as Ligands for the FK506-Binding Proteins 51 and 52." Journal of Medicinal Chemistry. Link

-

Schreiber, S. L. (1991). "Chemistry and Biology of the Immunophilins and their Immunosuppressive Ligands." Science. Link

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of synthetic FK506 analogues as ligands for the FK506-binding proteins 51 and 52 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Strategic Acylation of Piperidine-2-Carboxylic Acid with 2-Phenylpropanoic Acid

Abstract: The formation of an amide bond between a sterically hindered secondary amine, such as piperidine-2-carboxylic acid, and an α-substituted carboxylic acid like 2-phenylpropanoic acid presents significant synthetic challenges. These challenges include slow reaction kinetics due to steric hindrance and a high risk of racemization at the chiral center of the carboxylic acid.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal coupling reagents and conditions for this transformation. We will explore the mechanistic rationale behind reagent selection, present a comparative analysis of common coupling agents, and provide two detailed, field-proven protocols to achieve high yield and maintain stereochemical integrity.

Introduction: The Synthetic Challenge

The acylation of piperidine-2-carboxylic acid with 2-phenylpropanoic acid is a critical transformation in the synthesis of various pharmacologically active molecules. The resulting N-acyl piperidine scaffold is a privileged structure in medicinal chemistry. However, this coupling is notoriously difficult for two primary reasons:

-

Steric Hindrance: Piperidine-2-carboxylic acid is a secondary amine where the nitrogen atom is part of a cyclic system and adjacent to a carboxylic acid group, creating a sterically congested environment. Similarly, 2-phenylpropanoic acid possesses a methyl group at the α-position, which shields the carboxyl group. This mutual steric repulsion slows the rate of nucleophilic attack by the amine onto the activated carboxylic acid.[4]

-

Racemization Risk: The α-proton of 2-phenylpropanoic acid is susceptible to deprotonation once the carboxylic acid is activated by a coupling reagent.[5] This deprotonation leads to the formation of a planar enolate intermediate, which upon re-protonation can result in a loss of stereochemical purity—a critical issue in drug development where often only one enantiomer is active and safe.[5]

Therefore, the successful synthesis requires a carefully chosen coupling reagent and optimized reaction conditions that can overcome steric barriers while suppressing racemization pathways.

The Role of the Coupling Reagent: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and impractical for complex molecules. Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine.[6] The choice of reagent dictates the nature of this "activated intermediate" and is the most critical factor in overcoming the challenges of this specific transformation.

The general mechanism involves the activation of the carboxylic acid, which is then attacked by the amine to form a tetrahedral intermediate that collapses to the desired amide product.

Sources

Application Note: Chiral Resolution of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

[1]

Abstract & Molecule Profile

1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid (also known as

Stereochemical Complexity: This molecule possesses two chiral centers :

Consequently, a non-stereoselective synthesis yields a mixture of four stereoisomers (two diastereomeric pairs of enantiomers).[1] This guide details the separation of these isomers, focusing on the resolution of the carboxylic acid moiety using chiral bases and chromatographic isolation.

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 261.32 g/mol |

| Acidic pKa | ~3.8 (Carboxylic Acid) |

| Solubility | Soluble in MeOH, EtOH, DCM; Sparingly soluble in Water, Hexane.[1][2] |

| Stereoisomers |

Strategic Overview

The resolution strategy depends on the composition of the starting material:

-

Scenario A (Racemic Synthesis): Starting from DL-pipecolic acid and racemic 2-phenylpropionyl chloride.[1] Result: 4 isomers.

-

Scenario B (Semi-Chiral Synthesis): Starting from L-pipecolic acid.[1] Result: Mixture of

and-

Step 1: Fractional Crystallization or Achiral HPLC (Direct separation of diastereomers).[1]

-

This guide focuses on Scenario A , providing the "Gold Standard" protocols for resolving the enantiomeric pairs.

Protocol A: Classical Resolution via Diastereomeric Salt Crystallization

Principle: The carboxylic acid group allows for the formation of diastereomeric salts using an enantiopure amine base. The solubility difference between the

Materials

-

Substrate: Crude racemic 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid.[1]

-

Resolving Agent:

-Methylbenzylamine (MBA) or -

Solvent System: Isopropyl Acetate (iPrOAc) / Ethanol (9:1 v/v).[1]

Step-by-Step Procedure

-

Stoichiometric Calculation: Determine the molar amount of the racemic substrate (

). Use 0.55 equivalents of the resolving agent ( -

Dissolution: Dissolve the substrate in minimal hot Isopropyl Acetate (

). If dissolution is incomplete, add Ethanol dropwise until clear.[1] -

Salt Formation: Add the resolving agent (e.g.,

-Methylbenzylamine) dropwise to the hot solution while stirring.[1] -

Controlled Cooling (Critical Step): Remove heat and allow the vessel to cool to room temperature slowly over 4–6 hours.

-

Why: Rapid cooling traps impurities (kinetic precipitation).[1] Slow cooling promotes the growth of pure crystals (thermodynamic control).

-

Optional: Once at RT, cool to

for 2 hours to maximize yield.

-

-

Filtration & Wash: Filter the crystals (Solid A) under vacuum. Wash the cake with cold Isopropyl Acetate.[1] Keep the filtrate (Mother Liquor B).

-

Solid A: Enriched in one enantiomer (as the salt).

-

Mother Liquor B: Enriched in the opposite enantiomer.[1]

-

-

Recrystallization (Purification): Recrystallize Solid A from hot Ethanol/Water (95:5) until constant melting point and optical rotation are achieved.[1]

-

Salt Break (Acidification): Suspend the purified salt in water.[1][5] Add

until pH < 2. Extract the free acid into Dichloromethane (

Protocol B: Preparative Chiral HPLC

For high-purity requirements (>99.5% ee) or small-scale separation where crystallization is difficult.[1]

Column Selection Rationale

The molecule contains an acidic moiety and an amide.[6][7] Polysaccharide-based columns (Amylose/Cellulose) are most effective.[1] An acidic modifier is mandatory to prevent peak tailing caused by the ionization of the carboxylic acid.

Experimental Conditions Table

| Parameter | Condition | Notes |

| Column | Chiralpak AD-H or Chiralpak IC (5 | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane / Isopropanol / TFA (90 : 10 : 0.[1]1) | TFA suppresses COOH ionization, sharpening peaks.[1] |

| Flow Rate | 10–15 mL/min (Prep); 1.0 mL/min (Analytical) | Adjust based on backpressure (< 80 bar). |

| Detection | UV @ 254 nm | Targets the phenyl ring absorption.[1] |

| Temperature | Lower T usually improves resolution ( | |

| Sample Diluent | Mobile Phase (without TFA) | Prevent solvent mismatch shock. |

Execution Workflow

-

Solubility Check: Dissolve 10 mg of sample in 1 mL mobile phase. If cloudy, increase IPA ratio in sample diluent only.

-

Loading Study: Inject increasing volumes (50

L -

Fraction Collection: Collect peaks based on UV threshold.

-

Post-Processing: Evaporate fractions immediately.

Process Visualization (Workflow)[1]

Figure 1: Integrated workflow for the purification of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid stereoisomers.

Quality Control & Validation

To ensure the integrity of the resolution:

-

Chiral HPLC (Analytical): Use the conditions in Protocol B. Calculate Enantiomeric Excess (

).[1] -

Specific Rotation

: Measure in Methanol at -

NMR Spectroscopy:

-

NMR in

-

Note: Enantiomers will look identical in standard NMR.[1] To distinguish enantiomers via NMR, add a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1]

-

NMR in

References

-

BenchChem Technical Support. (2025).[1][8] Optimization of HPLC Separation for Piperidine Diastereomers. Retrieved from [1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15380464: 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid derivatives.[1][9] Retrieved from [1]

-

Valko, K. (Ed.) (2000).[1] Separation Methods in Drug Synthesis and Purification.[1][10] Handbook of Analytical Separations, Vol 1.[1][10] Elsevier.[1] (Context on chiral stationary phase selection for acidic drugs).

-

Coldham, I., et al. (2008).[1] Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society. Retrieved from [1]

-

Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[1] CRC Press.[1] (General reference for resolving agent selection for carboxylic acids).

Sources

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester | C22H24N2O4 | CID 15380464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

Application Note: Crystallization & Resolution of N-Acyl Pipecolic Acid Derivatives

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the specific challenges of crystallizing N-acyl pipecolic acid derivatives , a class of compounds critical in the synthesis of local anesthetics (e.g., ropivacaine, mepivacaine) and peptidomimetics (e.g., FK506 analogs).

Part 1: The Physicochemical Challenge (Expertise & Experience)

Crystallizing N-acyl pipecolic acid derivatives presents a unique set of challenges compared to standard amino acids. While the pipecolic acid core is rigid, the N-acyl group introduces a dynamic rotameric equilibrium (cis/trans isomerism) around the amide bond.

The "Rotamer Trap" in Nucleation

In solution, N-acyl pipecolic acids exist as a mixture of cis and trans rotamers. However, the crystal lattice invariably demands a single, specific conformation (usually trans for small acyl groups, cis for bulky aryl groups).

-

The Problem: If the solution equilibrium does not match the crystal lattice requirement, the "wrong" rotamer acts as an impurity, inhibiting nucleation and causing the dreaded "oiling out" phenomenon.

-

The Solution: Crystallization must be performed in solvents that either (a) lower the energy barrier for rotation (allowing rapid equilibration) or (b) preferentially solvate the unwanted rotamer, leaving the desired conformer to nucleate.

Solubility Profiles

-

Free Acids (N-Acyl-Pipecolic Acid): Often soluble in organic solvents (DCM, EtOAc) but prone to oiling out from non-polar solvents due to hydrogen bonding networks.

-

Salts (Diastereomeric): High lattice energy, generally crystallize well from alcoholic solvents (EtOH, iPrOH).

-

Neutral Amides (e.g., Xylidides): Lipophilic; crystallize best from non-polar hydrocarbons (Cyclohexane, Heptane).

Part 2: Experimental Protocols

Protocol A: Diastereomeric Salt Resolution (Enantiomeric Separation)

Use this protocol to separate (R)- and (S)-pipecolic acid prior to acylation, or to resolve N-acyl derivatives with a free carboxylic acid.

Target: Resolution of DL-Pipecolic Acid to L-Pipecolic Acid (precursor). Mechanism: Preferential crystallization of the less soluble diastereomeric salt.

Materials:

-

Substrate: DL-Pipecolic acid (Racemate)[1]

-

Resolving Agent: L-(+)-Tartaric acid (0.5 - 1.0 eq)

-

Solvent System: 95% Ethanol / Water (15:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Suspend DL-pipecolic acid (1.0 eq) in 95% Ethanol (15 mL/g). Heat to 80°C.

-

Addition: Add L-Tartaric acid (1.2 eq) dissolved in a minimum volume of hot water.

-

Reflux: Stir at reflux (80°C) for 1 hour until the solution is perfectly clear. Note: If haze persists, add water dropwise until clear.

-

Controlled Cooling (Critical):

-

Cool to 50°C over 1 hour.

-

Seed with pure L-Pipecolic acid-L-Tartrate crystals (0.1 wt%) if available.

-

Cool to 25°C over 4 hours.

-

Hold at 25°C for 12 hours. Do not crash cool; this traps the D-isomer.

-

-

Harvest: Filter the white precipitate. Wash with cold Ethanol (0°C).

-

Recrystallization: If chiral purity is <98% ee, recrystallize the wet cake from Ethanol/Water (9:1).

Expected Yield: 35-40% (theoretical max 50%). Optical Purity: >99% ee after one recrystallization.[2]

Protocol B: Purification of Neutral N-Acyl Intermediates (e.g., N-Benzoyl)

Use this protocol for purifying lipophilic N-acyl derivatives (like N-benzoyl pipecolic acid esters or amides) to remove diastereomers or impurities.

Target: Purification of N-Benzoyl-Pipecolic Acid derivatives. Challenge: Oiling out due to rotameric mixtures.

Solvent Strategy: Use of Cyclohexane or Methyl tert-butyl ether (MTBE) . These solvents discourage hydrogen bonding with the solvent, forcing the molecules to form intermolecular hydrogen bonds essential for lattice formation.

Step-by-Step Methodology:

-

Solvent Swap: If the crude reaction is in DCM or Ethyl Acetate, evaporate to a thick oil.

-

Solubilization: Add Cyclohexane (10 mL/g of substrate). Heat to reflux (81°C).

-

Observation: The oil may not dissolve initially. Add Toluene dropwise (up to 10% v/v) until the oil fully dissolves at reflux.

-

-

Nucleation Trigger: Remove the heat source. As the solution cools to ~60°C, scratch the glass or add seed crystals.

-

Ripening: Stir at ambient temperature for 6–12 hours.

-

Why? This long stir time allows the solution-phase rotamers to equilibrate and deposit onto the crystal lattice.

-

-

Filtration: Filter the white crystalline solid. Wash with cold Pentane or Hexane.

Part 3: Visualization & Logic

Workflow: From Racemate to Pure N-Acyl Derivative

The following diagram illustrates the critical decision points in the purification of Pipecolic Acid derivatives.

Figure 1: Integrated workflow for the resolution and purification of N-acyl pipecolic acid derivatives, highlighting the critical crystallization steps.

Part 4: Data Summary & Troubleshooting

Solvent Selection Guide

The following table summarizes solvent efficacy based on the derivative type.

| Derivative Class | Primary Solvent | Anti-Solvent | Key Observation |

| DL-Pipecolic Acid | Water | Ethanol | High solubility in water; requires high EtOH ratio to precipitate. |

| Diastereomeric Salts | Ethanol (95%) | Acetone | Water content is critical; too much water prevents yield, too little traps impurities. |

| N-Acetyl Pipecolic Acid | Ethyl Acetate | Hexane | Often forms supersaturated oils. Seeding is mandatory. |

| N-Benzoyl/Xylidides | Toluene | Cyclohexane | Best for improving diastereomeric ratio (dr) of chiral centers. |

Troubleshooting "Oiling Out"

If your N-acyl derivative separates as a second liquid phase (oil) instead of crystals:

-

Temperature Cycling: Heat the mixture until the oil dissolves, then cool very slowly. Cycle the temperature between 30°C and 45°C to encourage Ostwald ripening.

-

Seed Loading: Add seeds at the cloud point (the moment the solution turns hazy), not after the oil has formed.

-

Solvent Polarity: The oil is likely too polar for the solvent. Add a small amount of a polar co-solvent (e.g., 2% Methanol or Isopropanol) to the non-polar solvent system to keep the oil in solution longer, allowing the crystal lattice to form.

References

-

Resolution of Pipecolic Acid

-

Crystallization of N-Acyl Derivatives

-

Synthesis of (−)-halichonic acid... via recrystallization of its benzamide derivative.[2] Beilstein J. Org. Chem. 2022, 18, 1663–1671. (Demonstrates the use of cyclohexane for purifying N-benzoyl pipecolic acid derivatives).

-

-

Conformational Analysis

- Elucidating the Multiple Structures of Pipecolic Acid by Rotational Spectroscopy. PMC, NIH. (Details the cis/trans conformers and hydrogen bonding types).

-

Dynamic Resolution

- Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. J. Am. Chem. Soc.

Sources

- 1. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 2. BJOC - Synthesis of (−)-halichonic acid and (−)-halichonic acid B [beilstein-journals.org]

- 3. EP2234975B1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]

Troubleshooting & Optimization

Preventing racemization during synthesis of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

Technical Support Center: Synthesis of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic Acid

Introduction: The Stereochemical Challenge

You are likely here because you have encountered racemization (epimerization) at the

Synthesizing 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid presents a "perfect storm" for stereochemical loss:

-

The Electrophile (Acid): 2-Phenylpropanoic acid has a benzylic

-proton. The resulting anion is stabilized by the aromatic ring, making the proton highly acidic ( -

The Nucleophile (Amine): Piperidine-2-carboxylic acid (Pipecolic acid) is a bulky, secondary amine. It reacts slowly.

-

The Kinetic Trap: The slow coupling rate increases the lifetime of the activated ester intermediate, giving it more time to undergo base-catalyzed enolization before the amide bond forms.

This guide provides the mechanistic insight and field-proven protocols to solve this specific problem.

Module 1: The Root Cause Analysis

Unlike standard peptide synthesis where oxazolone formation is the primary culprit, the racemization of 2-phenylpropanoic acid proceeds primarily via direct enolization of the activated species.

Mechanism of Failure

When you activate 2-phenylpropanoic acid (using HATU, EDC, or Acid Chlorides), you lower the

Figure 1: The competing pathways. The goal is to make the "Fast Coupling" step faster than the "Base Abstraction" step.

Module 2: Troubleshooting & FAQs

Q1: I used HATU/DIPEA and got 30% epimerization. Why? A: HATU is extremely fast, but it requires a base. DIPEA is basic enough to deprotonate your activated 2-phenylpropanoic acid. Because Pipecolic acid is sterically hindered (secondary amine), the coupling is slow. The activated acid sits in solution with DIPEA, racemizing while waiting for the amine to attack.

-

Fix: Switch to T3P (Propylphosphonic anhydride) with Pyridine or use Collidine (a weaker, more hindered base) with HATU.

Q2: Can I use the Acid Chloride method? A: Avoid. Acid chlorides of phenylacetic acid derivatives are notoriously prone to ketene formation and enolization. If you must, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the chloride under neutral conditions, but T3P is safer.

Q3: I coupled to Methyl Pipecolate and hydrolyzed with LiOH, but the product is racemic.

A: The damage likely occurred during hydrolysis. The

-

Fix: Use the Silylation Method (Protocol B below) to couple directly to the free acid, avoiding the hydrolysis step entirely.

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" (T3P Method)

Recommended for highest optical purity.

Why this works: T3P (Propylphosphonic anhydride) acts as a scavenger for water and activates the acid in a cyclic transition state. It requires a weaker base (Pyridine or NMM) and exhibits the lowest racemization potential of common reagents [1].

| Reagent | Equivalents | Role |

| 2-Phenylpropanoic Acid | 1.0 | Substrate |

| Methyl Pipecolate HCl | 1.1 | Nucleophile |

| T3P (50% in EtOAc) | 1.5 - 2.0 | Coupling Agent |

| Pyridine | 3.0 - 4.0 | Weak Base / Solvent |

| Solvent | EtOAc or 2-MeTHF | Green Solvents |

-

Dissolve: Dissolve Acid (1.0 eq) and Amine Ester HCl (1.1 eq) in EtOAc (10 V).

-

Cool: Cool to 0 °C .

-

Base: Add Pyridine (3.5 eq).

-

Activate: Add T3P (1.5 eq) dropwise over 10 minutes.

-

React: Stir at 0 °C for 1 hour, then warm to RT. Monitor by HPLC.

-

Workup: Wash with 0.5M HCl (removes Pyridine), then NaHCO3.

-

Hydrolysis (Crucial): Hydrolyze the ester using LiOH (2 eq) in THF/H2O at 0 °C . Do not heat. Neutralize immediately upon completion.

Protocol B: The "Silylation" Method (Base-Free Coupling)

Recommended if hydrolysis causes racemization.

Why this works: By silylating the carboxylic acid of pipecolic acid, you make it soluble in organic solvents (DCM) effectively protecting it as a silyl ester. This allows you to couple directly to the amino acid without needing a subsequent base hydrolysis step [2].

-

Silylation: Suspend Pipecolic acid (1.0 eq) in DCM. Add BSTFA (Bis(trimethylsilyl)trifluoroacetamide) (2.2 eq). Reflux for 1 hour until clear (TMS-ester/TMS-amine formed).

-

Cool: Cool to 0 °C.

-

Activation: In a separate flask, activate 2-Phenylpropanoic acid (1.0 eq) with EDC.HCl (1.1 eq) and HOBt (1.1 eq) in DCM. Note: HOBt is acidic and suppresses racemization.[1][2]

-

Combine: Add the silylated amine solution to the activated acid.

-

Workup: Acidic workup (pH 2) cleaves the TMS ester, yielding the final free acid product directly.

Module 4: Analytical Controls

You cannot improve what you cannot measure. Standard C18 HPLC will not separate enantiomers.

Chiral HPLC Method Parameters:

-

Column: Chiralpak AD-H or IC (Immobilized).

-

Why: Amylose/Cellulose derivatives are best for separating aromatic acids/amides.

-

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Note: TFA is required to suppress ionization of the carboxylic acid and sharpen peaks.

-

-

Detection: UV @ 210 nm or 254 nm.

Decision Workflow

Figure 2: Strategic decision tree for maintaining chiral integrity.

References

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Stability of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid under acidic conditions

[1]

Executive Summary: The Acid Stability Matrix

The molecule 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid contains two sensitive functionalities: a tertiary amide (N-acyl piperidine) and a chiral center at the benzylic position (α-to-carbonyl).[1]